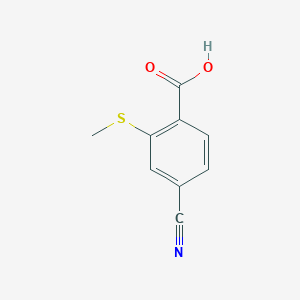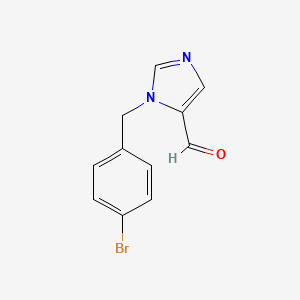
1-(4-Bromobenzyl)-1h-imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobenzyl)-1h-imidazole-5-carbaldehyde is an organic compound that features a bromobenzyl group attached to an imidazole ring with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzyl)-1h-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This intermediate is then subjected to oxidation to yield 4-bromobenzaldehyde . The next step involves the formation of the imidazole ring, which can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromobenzyl)-1h-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 4-bromobenzoic acid.
Reduction: 4-bromobenzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Bromobenzyl)-1h-imidazole-5-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Bromobenzyl)-1h-imidazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl bromide: Similar structure but lacks the imidazole ring and aldehyde group.
4-Bromobenzaldehyde: Contains the bromobenzyl and aldehyde groups but lacks the imidazole ring.
1-(4-Bromobenzyl)-1h-pyrrole: Similar structure but with a pyrrole ring instead of an imidazole ring.
Uniqueness
1-(4-Bromobenzyl)-1h-imidazole-5-carbaldehyde is unique due to the presence of both the imidazole ring and the aldehyde functional group. This combination allows for versatile reactivity and the ability to interact with a wide range of biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C11H9BrN2O |
|---|---|
Poids moléculaire |
265.11 g/mol |
Nom IUPAC |
3-[(4-bromophenyl)methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-1-9(2-4-10)6-14-8-13-5-11(14)7-15/h1-5,7-8H,6H2 |
Clé InChI |
LTSPRSDNTRQRGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NC=C2C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


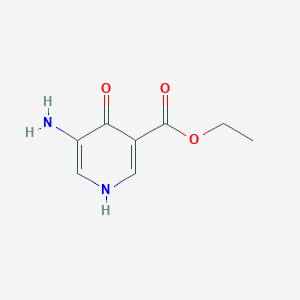

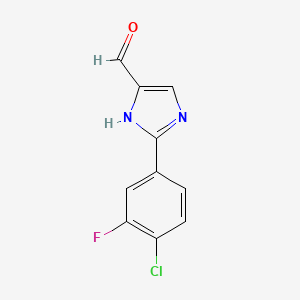
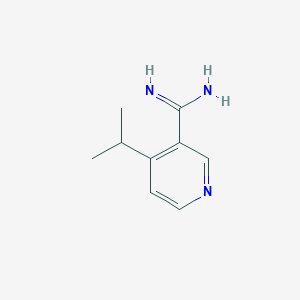
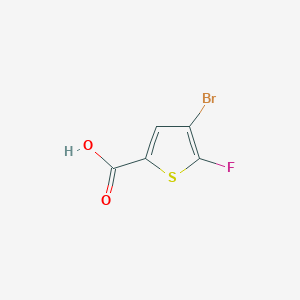

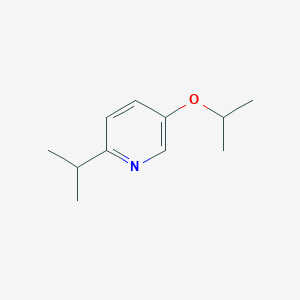
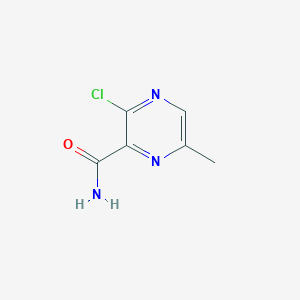
![1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B13664388.png)

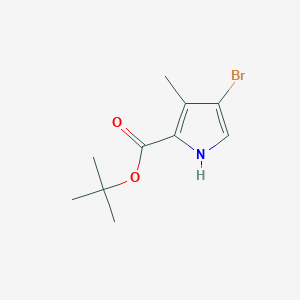

![2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13664416.png)
